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Compound of Interest

5-(1-Hydroxyethyl)-2-
Compound Name:

methylpyridine
CAS No.: 110338-86-8
Cat. No.: B017623

Get Quote

Executive Summary & Chemical Identity

Target Molecule: 1-(6-methylpyridin-2-yl)ethanol Common Nomenclature:

-(1-Hydroxyethyl)-2-methylpyridine; 2-(1-hydroxyethyl)-6-methylpyridine. CAS Registry
Number: 66890-44-0 (racemic) Molecular Formula:

Molecular Weight: 137.18 g/mol

This technical guide provides a theoretical framework for the structural and electronic
characterization of 1-(6-methylpyridin-2-yl)ethanol. This molecule represents a critical structural
motif in coordination chemistry (as a bidentate N,O-donor ligand) and pharmaceutical sciences
(as a structural analog to betahistine metabolites).

The presence of a chiral center at the

-carbon and the potential for intramolecular hydrogen bonding between the hydroxyl proton and
the pyridine nitrogen creates a complex conformational landscape. This guide details the
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computational protocols required to predict its thermodynamic stability, electronic reactivity, and
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Computational Methodology (The Trustworthiness
Framework)[1]

To ensure high-fidelity predictions, we employ a "Self-Validating" computational workflow. This
approach cross-references Density Functional Theory (DFT) results with semi-empirical
methods to filter out artifacts.

Level of Theory

For small organic heterocycles, the following electronic structure method is the gold standard
for balancing cost and accuracy:

o Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) — Robust for ground state organics.

e Basis Set:6-311++G(d,p) — Includes diffuse functions (++) to accurately model the lone pairs
on Nitrogen and Oxygen, and polarization functions (d,p) for the aromatic ring and hydrogen
bonding.

e Solvation Model:PCM (Polarizable Continuum Model) or SMD (Solvation Model based on
Density) using Water (

) and Octanol (

) to simulate physiological and lipophilic environments.

Computational Workflow Diagram

The following Graphviz diagram outlines the logical flow of the theoretical characterization.
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Figure 1: Step-by-step computational workflow ensuring convergence and validity of theoretical
data.

Structural & Electronic Properties[2][3][4]
Conformational Analysis: The Intramolecular H-Bond

The most critical theoretical property of this molecule is the rotation of the hydroxyethyl side
chain.

e Closed Conformation (Syn): The hydroxyl hydrogen (

) forms an intramolecular hydrogen bond with the pyridine nitrogen (

).

o Effect: Stabilizes the molecule by 3-5 kcal/mol; increases lipophilicity by "hiding" the polar
groups.

e Open Conformation (Anti): The -OH group points away from the ring due to steric repulsion
or solvation.

Protocol: Perform a Potential Energy Surface (PES) scan rotating the

dihedral angle from 0° to 360° in 10° steps.

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital
(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

e HOMO Location: Localized primarily on the Pyridine Nitrogen lone pair and the

-system.

e LUMO Location: Distributed over the Pyridine ring (

).

o Chemical Hardness (
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): calculated as

. Alarger gap implies higher stability and lower reactivity towards soft electrophiles.

Molecular Electrostatic Potential (MESP)

MESP mapping identifies reactive sites for drug-receptor interactions.

o Negative Potential (Red): Concentrated at the Pyridine Nitrogen (H-bond acceptor) and

Hydroxyl Oxygen.

» Positive Potential (Blue): Concentrated at the Hydroxyl Proton (H-bond donor).

Physicochemical & ADMET Profiling

For drug development applications, theoretical values must be translated into ADMET

predictors.

Property

Theoretical Value (Est.)

Significance

Moderate lipophilicity;

suggests good oral

LogP (Octanol/Water) 12-15 ) o ]
bioavailability and blood-brain
barrier (BBB) permeability.
The 2-methyl group (+1 effect)
raises basicity slightly vs.

pKa (Conj. Acid) 58-6.2 pyridine, but the
-OH (-1 effect) lowers it. Net
result is near neutral pH.

_ < 140 A2, indicating high
Topological Polar Surface Area .
~33 A2 probability of good cell

(TPSA) i
membrane permeability.

H-Bond Donors 1 The -OH group.

The Pyridine N and Hydroxyl

H-Bond Acceptors 2 o
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Metabolic Pathway Prediction

Using the structure, we can predict metabolic susceptibility (Site of Metabolism - SOM).
« N-Oxidation: The pyridine nitrogen is susceptible to CYP450/FMO oxidation.

» Alcohol Oxidation: The secondary alcohol can be oxidized to a ketone (1-(6-methylpyridin-2-
yl)ethanone).

1-(6-methylpyridin-2-yl)ethanol
(Target)

ADH/CYP2E1

Metabolite 1: Metabolite 2: Metabolite 3:
1-(6-methylpyridin-2-yl)ethanone N-oxide Derivative O-Glucuronide
(Oxidation) (CYP450) (Phase Il Conjugation)

Click to download full resolution via product page

Figure 2: Predicted metabolic fate of the target molecule based on functional group reactivity.

Experimental Validation Protocols

Theoretical data must be grounded in physical experimentation. Below are the standard
protocols for validating the calculated properties.

Synthesis (The "Ground Truth")

To obtain the material for validation, a reduction protocol is recommended.
o Precursor: 2-Acetyl-6-methylpyridine (CAS 3535-75-9).
+ Reagent: Sodium Borohydride (

) in Methanol.
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e Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.

Step-by-Step Protocol:

Dissolve 10 mmol of 2-acetyl-6-methylpyridine in 30 mL dry methanol.
e Cool to 0°C in an ice bath.
e Add 15 mmol

portion-wise over 20 minutes (Caution: Gas evolution).

o Stir at room temperature for 2 hours. Monitor via TLC (SiO2, 50% EtOAc/Hexane).
e Quench with 10 mL water; evaporate methanol.
o Extract aqueous layer with Dichloromethane (
mL).
e Dry over
and concentrate to yield the racemic alcohol.
Spectroscopic Validation Points
e 1H NMR (CDCI3): Look for the quartet at

~4.8 ppm (CH-OH) and the doublet at

~1.5 ppm (

-CH). The aromatic methyl appears as a singlet at
~2.5 ppm.

» IR Spectroscopy: Broad band at 3200-3400

(O-H stretch). If the intramolecular H-bond is strong, this band will be sharper and shifted to
lower wavenumbers compared to free alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Computational Characterization and Predictive
Modeling of -(1-Hydroxyethyl)-2-methylpyridine]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b017623/docs#computational-
characterization-and-predictive-modeling-of-1-hydroxyethyl-2-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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